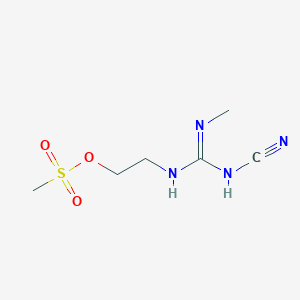
2-(N'-Cyano-N''-methylcarbamimidamido)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N’-Cyano-N’'-methylcarbamimidamido)ethyl methanesulfonate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a cyano group, a methylcarbamimidamido group, and an ethyl methanesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-Cyano-N’'-methylcarbamimidamido)ethyl methanesulfonate typically involves the reaction of an appropriate amine with a cyanoacetylating agent, followed by the introduction of the methanesulfonate group. One common method involves the reaction of N-methylcarbamimidamide with cyanoacetic acid or its derivatives under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the cyano group.
Industrial Production Methods
In an industrial setting, the production of 2-(N’-Cyano-N’'-methylcarbamimidamido)ethyl methanesulfonate may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of advanced analytical techniques, such as NMR and IR spectroscopy, is essential to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N’-Cyano-N’'-methylcarbamimidamido)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the methylcarbamimidamido group can undergo oxidation to form corresponding oxides.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to dissolve the compound and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while reduction reactions can produce amines.
Scientific Research Applications
2-(N’-Cyano-N’'-methylcarbamimidamido)ethyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Biological Studies: Researchers use the compound to study its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N’-Cyano-N’'-methylcarbamimidamido)ethyl methanesulfonate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methylcarbamimidamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The methanesulfonate group can enhance the compound’s solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
N-Cyano-N-methylacetamide: Similar in structure but lacks the methanesulfonate group.
Ethyl cyanoacetate: Contains a cyano group but differs in the rest of the structure.
Methyl methanesulfonate: Contains the methanesulfonate group but lacks the cyano and carbamimidamido groups.
Uniqueness
2-(N’-Cyano-N’'-methylcarbamimidamido)ethyl methanesulfonate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the cyano and methanesulfonate groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research.
Properties
CAS No. |
74461-51-1 |
|---|---|
Molecular Formula |
C6H12N4O3S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-[(N-cyano-N'-methylcarbamimidoyl)amino]ethyl methanesulfonate |
InChI |
InChI=1S/C6H12N4O3S/c1-8-6(10-5-7)9-3-4-13-14(2,11)12/h3-4H2,1-2H3,(H2,8,9,10) |
InChI Key |
FOWRNONMFJXAJD-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NCCOS(=O)(=O)C)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


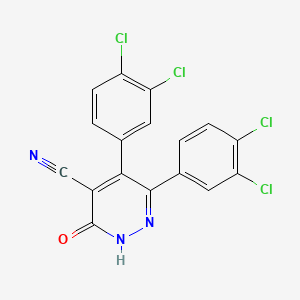
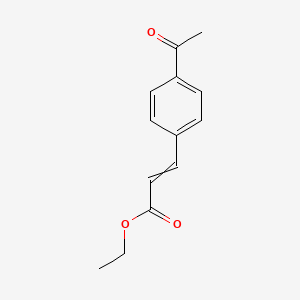
![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
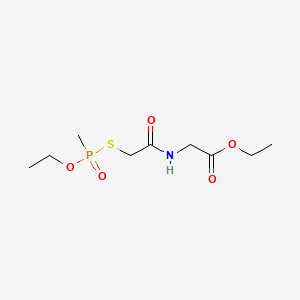

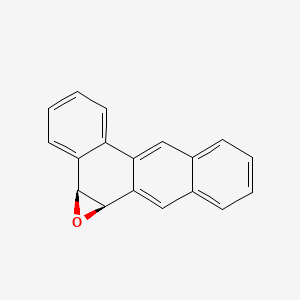
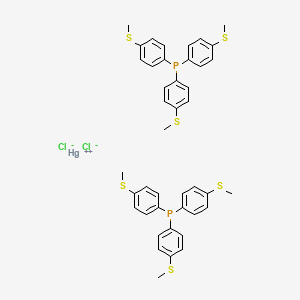


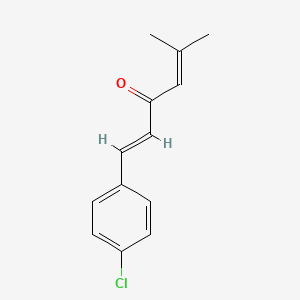
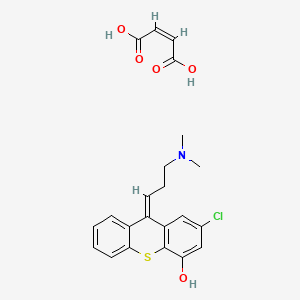
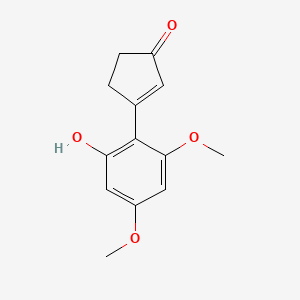
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)

